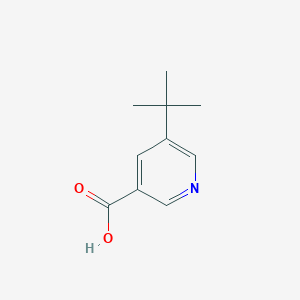

5-Tert-butylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKLILKZSVRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609911 | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-63-7 | |

| Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-Tert-butylnicotinic Acid

The direct synthesis of this compound is not extensively documented in readily available literature, suggesting that multi-step pathways are more common. However, theoretical approaches and adaptations of known reactions can be considered for its direct preparation.

Established Synthetic Pathways and Reaction Conditions

While a specific, established one-pot synthesis for this compound is not prominently reported, a plausible and common strategy involves a cross-coupling reaction. A key precursor for this approach is a halogenated nicotinic acid, typically 5-bromonicotinic acid. The tert-butyl group can then be introduced via a Suzuki-Miyaura coupling reaction.

The general reaction scheme would involve the palladium-catalyzed coupling of 5-bromonicotinic acid with a tert-butylboronic acid or a related boronate ester. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Halide | 5-bromonicotinic acid |

| Boron Reagent | tert-butylboronic acid or its ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Another potential, though less common, direct approach could be a Friedel-Crafts-type alkylation of nicotinic acid. However, Friedel-Crafts reactions on pyridine (B92270) rings are often challenging due to the electron-deficient nature of the ring and the potential for catalyst coordination with the nitrogen atom. This would likely require harsh reaction conditions and could lead to a mixture of products.

Optimization of Reaction Parameters and Purity Control

The optimization of the Suzuki-Miyaura coupling for the synthesis of this compound is crucial for achieving high yields and purity. Key parameters to consider include the choice of catalyst, ligand, base, and solvent system.

Catalyst and Ligand: The efficiency of the palladium catalyst can be significantly influenced by the choice of phosphine ligand. Electron-rich and bulky phosphine ligands can often improve the catalytic activity, especially for coupling with sterically hindered substrates like tert-butylboronic acid.

Base: The selection of the base is critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The strength and solubility of the base can affect the reaction rate and the formation of byproducts.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently employed to dissolve both the organic and inorganic reactants. The ratio of the solvents can impact the reaction kinetics and product isolation.

Purity Control: Purification of the final product typically involves extraction and crystallization. The acidic nature of the carboxylic acid group allows for acid-base extraction to separate it from neutral byproducts. Recrystallization from a suitable solvent system is then used to obtain the pure this compound. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and minimize the formation of impurities.

Exploration of Alternative Synthetic Routes (e.g., involving specific intermediates like tert-butyl nicotinic ester)

An alternative synthetic strategy involves the use of an esterified nicotinic acid derivative, such as tert-butyl nicotinate (B505614). Esterification of the carboxylic acid group can prevent undesirable side reactions and improve the solubility of the starting material in organic solvents.

One possible route would be the initial synthesis of tert-butyl 5-bromonicotinate. This intermediate could then undergo a Suzuki-Miyaura coupling with a tert-butylboronic acid derivative. The final step would be the hydrolysis of the tert-butyl ester to yield this compound. The tert-butyl ester can be cleaved under acidic conditions.

Another approach could involve a Grignard reaction. For instance, reacting a 5-halonicotinic ester with magnesium could form a Grignard reagent, which could then react with a source of a tert-butyl group. However, the formation and subsequent reaction of Grignard reagents with pyridine rings can be complex and may lead to addition at different positions.

Synthetic Strategies for Analogues and Positional Isomers of Tert-Butylnicotinic Acid

The synthesis of analogues and positional isomers of tert-butylnicotinic acid allows for the exploration of structure-activity relationships in medicinal chemistry and materials science. These strategies often employ similar fundamental reactions but with different starting materials.

From Substituted Nicotinic Acid Precursors (e.g., 5-bromonicotinic acid)

5-Bromonicotinic acid is a versatile precursor for a variety of 5-substituted nicotinic acid analogues. It can be synthesized by the direct bromination of nicotinic acid, often using bromine in the presence of thionyl chloride and a catalyst like iron powder.

Once obtained, 5-bromonicotinic acid can be subjected to various cross-coupling reactions to introduce different functional groups at the 5-position.

Table 2: Synthesis of Analogues from 5-Bromonicotinic Acid

| Reaction Type | Reagent | Product Analogue |

| Suzuki Coupling | Arylboronic acid | 5-Arylicotinic acid |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynylnicotinic acid |

| Buchwald-Hartwig Amination | Amine | 5-Aminonicotinic acid derivative |

Application of Carbon-Carbon Coupling Reactions (e.g., Suzuki reaction)

The Suzuki reaction is a powerful tool for creating carbon-carbon bonds and is particularly useful for synthesizing positional isomers of tert-butylnicotinic acid. By starting with different brominated isomers of nicotinic acid (e.g., 2-bromonicotinic acid, 4-bromonicotinic acid, or 6-bromonicotinic acid), the tert-butyl group can be introduced at various positions on the pyridine ring.

The general protocol for the Suzuki reaction remains similar to that described for the synthesis of the 5-tert-butyl isomer. The choice of the bromonicotinic acid starting material dictates the final position of the tert-butyl substituent.

Table 3: Synthesis of Positional Isomers via Suzuki Reaction

| Starting Material | Product |

| 2-Bromonicotinic acid | 2-Tert-butylnicotinic acid |

| 4-Bromonicotinic acid | 4-Tert-butylnicotinic acid |

| 6-Bromonicotinic acid | 6-Tert-butylnicotinic acid |

The reaction conditions for these couplings may require optimization depending on the specific isomer, as the reactivity of the bromo-substituent can be influenced by its position on the pyridine ring.

Regioselective Functionalization Approaches (e.g., copper-catalyzed cycloaddition at the 5-position)

Achieving regioselectivity at the 5-position of the nicotinic acid ring is a significant synthetic challenge. While direct tert-butylation is difficult, various functionalization strategies can be employed. One such advanced method involves cycloaddition reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for modifying the nicotinic acid scaffold. nih.gov This reaction typically involves an organic azide (B81097) and a terminal alkyne, which unite to form a 1,2,3-triazole ring. For the synthesis of a 5-substituted nicotinic acid, a precursor such as 5-azidonicotinate ethyl ester can be reacted with a suitable alkyne. For instance, a nih.govresearchgate.net dipolar cycloaddition reaction between 5-azidonicotinate ethyl ester and tert-butyl prop-2-ynylcarbamate can be used to introduce a complex substituent at the 5-position, which can be further modified. nih.gov

Copper(I) acetate has been identified as a particularly efficient catalyst for the CuAAC involving pyridine derivatives, sometimes utilizing tetrazolo[1,5-a]pyridines as a source of the azide functionality. rsc.orgresearchgate.net The reaction conditions are often mild, proceeding at room temperature and sometimes requiring no external base. nih.govacs.org The efficiency of these catalysts allows for very low catalyst loadings, making the process more economical and environmentally friendly. nih.govacs.org

| Reaction Type | Reactants | Catalyst | Product Feature |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne | Copper(I) species (e.g., Cu(I) acetate) | Formation of a 1,4-disubstituted 1,2,3-triazole ring |

| nih.govresearchgate.net Dipolar Cycloaddition | 5-Azidonicotinate ethyl ester, tert-Butyl prop-2-ynylcarbamate | Not specified | Introduction of a triazole-containing substituent at the 5-position nih.gov |

Introduction of Azido (B1232118) and Amino functionalities via Diazotization and Nucleophilic Displacement

The introduction of amino and azido groups is a key step in the synthesis of many functionalized nicotinic acids. 5-Aminonicotinic acid serves as a versatile starting material. The amino group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic medium. rsc.orgrsc.org

The resulting diazonium salt is an excellent leaving group and can be readily displaced by a variety of nucleophiles. To introduce an azido group, the diazonium salt is treated with a source of azide ions, such as sodium azide. This nucleophilic displacement reaction proceeds efficiently to yield the corresponding 5-azidonicotinic acid derivative. nih.gov This azido-functionalized intermediate is valuable for further modifications, including the previously mentioned CuAAC reactions. nih.gov The kinetics of diazotization for aminopyridines can be complex, with the reaction rate influenced by the acidity of the medium and the position of the amino group on the pyridine ring. rsc.org

| Step | Starting Material | Reagents | Intermediate/Product |

| Diazotization | 5-Aminonicotinic acid | Sodium nitrite, Acid | 5-Diazoniopyridine-3-carboxylate |

| Nucleophilic Displacement | 5-Diazoniopyridine-3-carboxylate | Sodium azide (NaN₃) | 5-Azidonicotinic acid nih.gov |

Reductive Transformations in the Synthesis of Alkyl-Substituted Nicotinic Acids

Reductive methods are crucial for converting functional groups into the desired alkyl substituents. For instance, if a 5-alkynylnicotinic acid derivative is synthesized, the triple bond can be fully or partially reduced.

Complete reduction of an alkyne to an alkyl group can be achieved through catalytic hydrogenation. For example, the reduction of a 5-ethynylnicotinic acid derivative to 5-ethylnicotinic acid can be accomplished using hydrogen gas with a palladium on carbon (Pd/C) catalyst, often with ammonium (B1175870) formate (B1220265) as a hydrogen source. nih.gov For partial reduction to an alkene, a poisoned catalyst such as Lindlar's catalyst is employed, which selectively reduces the alkyne to a cis-alkene. nih.gov These reductive transformations provide a reliable route to various 5-alkyl-substituted nicotinic acids from common intermediates. nih.gov More recent developments include nickel-catalyzed reductive couplings, which can transform amino groups into methyl groups via Katritzky alkylpyridinium salt intermediates. nih.gov

| Transformation | Starting Group | Reagents | Product Group |

| Full Reduction | Alkyne | H₂, Pd/C, Ammonium Formate | Alkane (e.g., ethyl) nih.gov |

| Partial Reduction | Alkyne | H₂, Lindlar's Catalyst | Alkene (cis) nih.gov |

| Reductive Methylation | Amino (via Pyridinium Salt) | Methyl iodide, Ni-catalyst, Mn⁰ | Methyl nih.gov |

General Synthetic Methodologies Applicable to the Nicotinic Acid Core

Beyond the specific synthesis of 5-substituted derivatives, a range of general chemical reactions can be applied to the nicotinic acid core to introduce diverse functionalities.

Reactions Involving Grignard Reagents and Alkylation

Grignard reagents are potent nucleophiles used for forming carbon-carbon bonds. wikipedia.org Their reaction with nicotinic acid derivatives must be carefully controlled due to the presence of multiple reactive sites: the acidic proton of the carboxylic acid, the carbonyl carbon, and the electrophilic carbon atoms of the pyridine ring. Typically, the carboxylic acid is first protected, for example, as an ester.

Grignard reagents can add to the pyridine ring in a conjugate (1,4-addition) fashion, especially when the ring is activated by an electron-withdrawing group. Research has demonstrated the selective 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives, allowing for the introduction of substituents at the C4 position. acs.orgnih.gov While this illustrates the principle, directing such an addition to the C5-position for the synthesis of this compound would require a different substitution pattern on the starting ring. Grignard reagents are also widely used to react with carbonyl groups; for instance, adding to an aldehyde or ketone to produce an alcohol. masterorganicchemistry.com

Acylation and Cyanidation Techniques

Acylation: The direct Friedel-Crafts acylation of the pyridine ring is generally not feasible due to the ring's electron-deficient nature, which is further deactivated by the Lewis acid catalyst complexing with the ring nitrogen. However, acylation can be achieved by first metallating the pyridine ring with a strong base (e.g., lithium diisopropylamide, LDA), followed by reaction with an acylating agent like an ester or an acid chloride. youtube.com

Cyanidation: The introduction of a cyano (-CN) group, or nitrile, is a valuable transformation. Direct C-H cyanation of pyridine and other N-containing heterocycles can be accomplished through activation of the ring nitrogen with triflic anhydride, followed by nucleophilic attack with a cyanide source. nih.gov Another established method is the Reissert-Henze reaction, where pyridine N-oxides react with reagents like trimethylsilyl (B98337) cyanide to regioselectively introduce a cyano group, typically at the 2-position. acs.org

Hydrogenation and Etherification Strategies

Hydrogenation: Catalytic hydrogenation can be used to reduce the pyridine ring of nicotinic acid to a piperidine (B6355638) ring, yielding nipecotic acid. nih.govresearchgate.net This transformation saturates the aromatic system, fundamentally altering the molecule's shape and chemical properties.

Etherification: Etherification requires the presence of a hydroxyl group on the nicotinic acid core (a hydroxynicotinic acid). The hydroxyl group, being phenolic in nature, can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Regioselective etherification has been described for related structures like pyridoxine, where specific hydroxyl groups can be targeted under catalyst-free conditions via the formation of a pyridinone methide intermediate. researchgate.netnih.gov

Bio-Transformation Approaches in Synthesis

Bio-transformation utilizes biological systems, such as enzymes or whole microorganisms, to perform chemical transformations. This approach is gaining traction in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. While specific bio-transformation routes to this compound are not extensively documented, analogous transformations on related pyridine and nicotinic acid structures provide a strong basis for potential biocatalytic strategies.

One promising approach involves the use of nitrile-hydrolyzing enzymes, such as nitrilases, which can convert 3-cyano-5-tert-butylpyridine directly to this compound. The enzymatic hydrolysis of nitriles is a well-established method for the production of carboxylic acids, offering high yields and avoiding harsh reaction conditions often associated with chemical hydrolysis. For instance, nitrilases from various microorganisms, including Rhodococcus rhodochrous and Nocardia globerula, have been successfully employed for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) with excellent conversion rates. frontiersin.org

Another potential bio-transformation strategy involves the oxidation of a suitable precursor by dioxygenase-containing microorganisms. For example, soil bacteria like Pseudomonas putida containing toluene dioxygenase (TDO) have been shown to hydroxylate substituted pyridines. nih.gov While the regioselectivity is dependent on the substituent pattern, it is conceivable that a microorganism could be engineered to specifically oxidize a precursor to introduce the carboxylic acid functionality or another functional group that can be readily converted to it. The microbial metabolism of pyridine derivatives is a complex process, and the transformation rate is influenced by the nature of the substituents on the pyridine ring, with pyridine carboxylic acids generally showing higher transformation rates. nih.gov

Enzymatic hydrolysis of ester precursors of this compound represents a further bio-catalytic route. Carboxylesterases from various sources, such as porcine liver, have been shown to efficiently hydrolyze a range of nicotinic acid esters. tandfonline.comtandfonline.com This method would be particularly useful in the final step of a synthesis to deprotect the carboxylic acid under mild conditions, which is advantageous if other sensitive functional groups are present in the molecule.

Table 1: Examples of Relevant Bio-transformations on Nicotinic Acid and Pyridine Derivatives

| Substrate | Biocatalyst/Enzyme | Product | Key Findings | Reference |

| 3-Cyanopyridine | Rhodococcus rhodochrous J1 (Nitrilase) | Nicotinic acid | Achieved 100% yield in a single-step bioconversion. frontiersin.org | frontiersin.org |

| 3-Alkylpyridines | Pseudomonas putida UV4 (Toluene Dioxygenase) | 3-Alkyl-1-hydroxy-pyridines | Stereoselective hydroxylation on the alkyl side chain. nih.gov | nih.gov |

| Nicotinate Esters | Porcine Liver Esterase | Nicotinic acid | Rapid enzymatic hydrolysis of various esters. tandfonline.com | tandfonline.com |

Synthesis of N-Heterocycles via Sulfinimines

The asymmetric synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry, with significant implications for the development of pharmaceuticals. The use of chiral sulfinimines, particularly those derived from tert-butanesulfinamide, has emerged as a powerful and versatile method for the stereoselective synthesis of amines and their derivatives. wikipedia.org While direct application to the synthesis of this compound is not prominently reported, the methodology offers a plausible route to key precursors.

Sulfinimines act as effective electrophiles, readily undergoing addition reactions with a variety of nucleophiles. The chiral sulfinyl group provides excellent stereocontrol, directing the approach of the nucleophile to one face of the C=N double bond. This allows for the construction of chiral amine centers with high diastereoselectivity. The sulfinyl group can be easily cleaved under acidic conditions to reveal the free amine.

A hypothetical application of this methodology towards a precursor of this compound could involve the reaction of a pyridine-3-carboxaldehyde derivative with enantiopure tert-butanesulfinamide to form the corresponding N-sulfinylimine. Subsequent addition of a tert-butyl nucleophile, such as tert-butylmagnesium chloride or tert-butyllithium, would lead to the formation of a chiral aminomethylpyridine derivative. This intermediate could then be further elaborated to this compound through oxidation of the aminomethyl group.

Table 2: General Scheme for the Application of Sulfinimine Chemistry

| Step | Reactants | Product | Purpose |

| 1 | Pyridine-3-carboxaldehyde, (R)-tert-Butanesulfinamide | Chiral N-tert-Butanesulfinylimine | Formation of the chiral electrophile. |

| 2 | Chiral N-tert-Butanesulfinylimine, tert-Butyl Grignard Reagent | Chiral α-tert-Butyl-N-sulfinyl-3-pyridinemethanamine | Stereoselective introduction of the tert-butyl group. |

| 3 | Chiral α-tert-Butyl-N-sulfinyl-3-pyridinemethanamine | Chiral α-tert-Butyl-3-pyridinemethanamine | Removal of the chiral auxiliary. |

| 4 | Chiral α-tert-Butyl-3-pyridinemethanamine | This compound | Oxidation to the carboxylic acid. |

This strategy highlights the potential of sulfinimine chemistry to introduce the key tert-butyl group in a stereocontrolled manner, which could be valuable for the synthesis of chiral analogs of this compound. The versatility of sulfinimines allows for the addition of a wide range of organometallic reagents, opening up possibilities for the synthesis of various 5-substituted nicotinic acid derivatives. arkat-usa.org

Derivatization and Functional Analogues of 5 Tert Butylnicotinic Acid

Synthesis and Characterization of Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Analogs

The synthesis of NAADP analogues with substitutions on the nicotinic acid moiety has been a key area of research to understand the structural requirements for receptor binding and activation. nih.govnih.gov

Enzymatic and Chemical Derivatization for NAADP Analog Formation

A primary method for generating NAADP analogues involves an enzymatic pyridine (B92270) base exchange reaction. nih.gov This process utilizes enzymes like Aplysia californica ADP-ribosyl cyclase or mammalian NAD glycohydrolase to swap the nicotinamide (B372718) group of NADP with a substituted nicotinic acid, such as 5-tert-butylnicotinic acid or other 5-substituted derivatives. nih.govnih.govresearchgate.net For instance, 5-aminonicotinic acid has been shown to be an excellent substrate for this exchange, leading to the formation of 5-amino-NAADP in high yields. nih.gov Similarly, methylated nicotinic acids can be readily exchanged to produce their corresponding NAADP derivatives. nih.gov

However, not all substituted nicotinic acids are suitable for this enzymatic approach. Those with large groups at the 5-position or those that are both electron-withdrawing and hydrophobic tend to fail in the exchange reaction. nih.gov In such cases, alternative chemical synthesis strategies are necessary. nih.gov

A chemo-enzymatic approach has also been developed, which combines chemical synthesis of NAD derivatives with enzymatic phosphorylation. nih.govnih.gov This method allows for the introduction of functional groups at the 8-adenosyl position, which can then be converted to the corresponding NADP and subsequently NAADP analogues. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Substituted NAADP Derivatives

Structure-activity relationship (SAR) studies have revealed that the 5-position of the nicotinic acid ring in NAADP is tolerant to a variety of substitutions. nih.gov Several 5-substituted NAADP derivatives have demonstrated high potency for binding to the NAADP receptor and exhibit full agonist activity in promoting Ca²⁺ release. nih.govnih.govacs.org

In contrast, substitutions at the 4-position of the nicotinic acid ring generally lead to a significant loss of agonist potency. nih.govresearchgate.netacs.org For example, 4-substituted NAADP derivatives were found to be 200 to 2000-fold less potent than NAADP. nih.gov

The nature of the substituent at the 5-position influences the activity. For instance, 5-amino-NAADP and 5-methyl-NAADP are approximately equipotent with NAADP. nih.gov However, introducing larger substituents at the 5-position, or charged groups, tends to decrease potency. nih.govnih.gov This suggests that the nicotinate (B505614) riboside part of the molecule is likely recognized by the receptor as a neutral zwitterion. nih.gov

| Compound | Substitution at 5-position | Relative Potency (Ca²⁺ release) | Receptor Binding (IC₅₀) |

|---|---|---|---|

| NAADP | -H | High | 1-2 nM |

| 5-Amino-NAADP | -NH₂ | Equipotent to NAADP | 1-2 nM |

| 5-Methyl-NAADP | -CH₃ | Equipotent to NAADP | 1-2 nM |

| 5-Azido-NAADP | -N₃ | Potent | 18 nM |

| 5-Carboxy-NAADP | -COOH | Low | > 100,000 nM |

Development of Photoaffinity Probes for NAADP Receptor Identification

The tolerance of the 5-position of the nicotinic acid ring to substitution has been exploited to develop photoaffinity probes for identifying NAADP binding proteins. nih.govnih.gov 5-Azido-NAADP is a key example of such a probe. nih.gov The azido (B1232118) group is chemically inert until activated by UV light, at which point it forms a reactive nitrene that can covalently bind to nearby residues in the target protein. nih.gov

[³²P-5N₃]NAADP, a radioactive version of this probe, has been used in photoaffinity labeling studies. frontiersin.orgnih.gov These experiments have successfully labeled low molecular weight proteins in various cell types, including sea urchin eggs and human cell lines. frontiersin.orgnih.gov Interestingly, these studies suggest that NAADP may bind to an accessory protein within a larger receptor complex, rather than directly to the two-pore channels (TPCs) that are thought to be the Ca²⁺ release channels. nih.govucl.ac.uk More recent developments include bifunctional probes that incorporate both a photoactive group and a "clickable" group, such as an ethynyl (B1212043) moiety, to facilitate the isolation and identification of NAADP binding proteins. researchgate.net

Isosteric Replacements in Medicinal Chemistry Design

Isosteric replacement is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining its biological activity.

Application of 5-Substituted-1H-Tetrazoles as Carboxylic Acid Isosteres

5-Substituted-1H-tetrazoles are frequently used as isosteric replacements for carboxylic acids. nih.govresearchgate.netscispace.com Tetrazoles are more resistant to metabolic degradation than carboxylic acids and can improve a compound's lipophilicity. researchgate.netacs.org The physical properties of 5-substituted-1H-tetrazoles are similar to those of carboxylic acids and are influenced by the substituent at the C5-position. acs.org This strategy could be applied to this compound, where the carboxylic acid group is replaced by a tetrazole ring to potentially enhance its metabolic stability and other pharmacokinetic properties.

Acylal Derivatives for Modulating Physicochemical Properties

The formation of acylal derivatives is another strategy to modify the properties of carboxylic acids like this compound. While specific examples for this compound are not detailed in the provided search results, this is a general chemical modification strategy. Acylals are formed by the reaction of a carboxylic acid with an aldehyde or ketone. This derivatization can mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This could be a potential approach to modulate the physicochemical properties of this compound and its derivatives for various research applications.

Research on Specific Modifications of this compound Not Publicly Available

Extensive searches for scholarly articles and research data concerning the derivatization and functional analogues of the chemical compound this compound have yielded no specific results. This suggests a lack of publicly available research on the precise topics of masking its carboxylic acid function to enhance lipophilicity and the development of its acylal prodrugs.

Despite a comprehensive review of scientific databases and academic journals, no studies were found that detail the synthesis, evaluation, or specific findings related to these modifications of this compound. Consequently, the creation of an article with detailed research findings and data tables on these specific areas of study is not possible at this time.

The investigation sought to uncover research on two particular aspects of modifying this compound:

Masking Carboxylic Acid Functions to Enhance Lipophilicity and Membrane Permeability: This approach is a common strategy in medicinal chemistry to improve a drug's ability to cross cell membranes and be absorbed by the body. However, no literature was identified that applies this technique specifically to this compound.

Role of Acylals as Prodrug Motifs: Acylals can be used to create prodrugs, which are inactive forms of a drug that are converted into the active form within the body. This can help to improve drug delivery and reduce side effects. The search did not locate any research on the use of acylal motifs in connection with this compound.

While the principles of enhancing lipophilicity and utilizing prodrug strategies are well-established in the broader field of pharmaceutical sciences, their specific application to this compound does not appear to have been documented in accessible scientific literature. Therefore, no data is available to construct the requested detailed article and accompanying data tables.

Table of Mentioned Compounds

Computational Chemistry and Molecular Modeling Studies

Prediction and Validation of Molecular Interactions and Properties

Computational methods are pivotal in predicting the physicochemical properties and interaction profiles of molecules like 5-tert-butylnicotinic acid before their synthesis, saving time and resources.

In Silico Assessment of Interaction Energies (e.g., with CO2 in ionic liquids)

The interaction energy between a solute and a solvent is a critical parameter in understanding solubility and reactivity. While specific studies detailing the interaction energies of this compound with carbon dioxide in ionic liquids are not prominently available in existing literature, computational chemistry provides a robust framework for such investigations.

Methodology : Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to model the system. This would involve creating a model of the this compound molecule interacting with a CO2 molecule and key components of an ionic liquid. By calculating the electronic structure of this supramolecular complex, the interaction energy can be determined. This energy value helps in quantifying the strength of the interaction, indicating the feasibility of using the ionic liquid as a medium for CO2 capture, potentially modulated by the presence of this compound.

Computational Prediction of Ionization Constants (pKa) and their Role in Drug Discovery

The ionization constant (pKa) is a crucial physicochemical property for any compound being considered for pharmaceutical applications, as it governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology : Computational approaches to pKa prediction for molecules like this compound often involve quantum mechanical calculations combined with continuum solvation models. These methods calculate the Gibbs free energy change associated with the deprotonation of the molecule in a solvent (usually water). The accuracy of these predictions is vital in the early stages of drug discovery to estimate the compound's behavior in different physiological environments, which have varying pH levels. For this compound, the carboxylic acid group is the primary site of ionization.

| Computational Method | Predicted Property | Relevance |

| Quantum Mechanics/Continuum Solvation Models | pKa | Predicts the charge state of the molecule at different physiological pH values, impacting absorption and distribution. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological target (receptor), providing insights into its potential therapeutic action.

Characterization of Ligand-Receptor Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound to a protein target. These simulations generate a binding score, which estimates the binding affinity.

Process : Following the initial docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the detailed characterization of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Exploration of Structure-Activity Relationships (SAR) through Computational Modeling

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry and involves elucidating how the chemical structure of a compound influences its biological activity.

Computational Approach : For this compound, computational modeling can be used to explore its SAR. By systematically modifying the structure of the molecule in silico (e.g., changing the position or nature of the substituent groups) and then performing docking studies with a target receptor for each analogue, a relationship between structural features and binding affinity can be established. This can lead to the generation of a pharmacophore model, which defines the essential structural features required for biological activity.

Studies on Peptide-Amphiphile Interactions and Structure Induction

While specific research on the interaction of this compound with peptide-amphiphiles is not widely documented, computational modeling provides a viable path to explore such phenomena. Peptide-amphiphiles are molecules that can self-assemble into nanostructures, and their interaction with small molecules can be of interest in drug delivery and biomaterials science.

| Computational Technique | Application to this compound | Insights Gained |

| Molecular Docking | Prediction of binding mode to a biological target. | Identification of potential protein targets and binding affinity. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of the ligand-receptor complex and interactions with peptide-amphiphiles. | Detailed understanding of interaction dynamics and stability. |

| SAR Modeling | In silico modification of the structure to predict changes in activity. | Guidance for the design of more potent and selective analogues. |

Based on a comprehensive review of the available scientific literature, there is currently no specific information linking the chemical compound This compound to the biological activities and pharmacological applications detailed in the requested outline.

Extensive searches for data concerning the role of this compound in intracellular calcium signaling pathways, specifically as a Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analog, did not yield any relevant results. While the literature does describe various analogs of NAADP with substitutions at the 5-position of the nicotinic acid moiety, a tert-butyl substitution is not among those characterized. Therefore, no data on its agonist activity, receptor binding potency, or its effects on NAADP-mediated Ca2+ release in different tissues could be provided.

Similarly, investigations into the metabolic regulation and therapeutic potential of this compound, particularly as a modulator for diabetes and obesity or as an inhibitor of the inflammatory kinases TBK1 and IKKε, found no direct or indirect evidence. The existing research on TBK1 and IKKε inhibitors for the treatment of obesity focuses on other distinct chemical entities.

Consequently, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specified outline, as the foundational research connecting this particular compound to these biological functions does not appear to be available in the public domain.

Biological Activities and Pharmacological Applications

Broader Medicinal Chemistry Applications of Nicotinic Acid Scaffolds

The nicotinic acid, or pyridine-3-carboxylic acid, scaffold is a fundamental heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, owing to the versatile biological activities they exhibit. benthamdirect.comchemistryjournal.net The nitrogen-containing heterocyclic structure of nicotinic acid is a key feature in the development of novel therapeutic agents. nih.gov

Contribution to Anticancer, Anti-inflammatory, Antifungal, Antibacterial, Antiviral, and Anticonvulsant Activities

The structural framework of nicotinic acid has proven to be a valuable template for the design and synthesis of compounds with a broad spectrum of pharmacological activities.

Anticancer Activity Nicotinic acid derivatives have emerged as promising candidates in the search for new anticancer agents. benthamdirect.comnih.gov Research has focused on designing novel nicotinic acid-based compounds with cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain derivatives have been synthesized to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.govresearchgate.net One study reported a compound that not only showed potent VEGFR-2 inhibition but also exhibited superior cytotoxic potential against HCT-15 and PC-3 tumor cell lines when compared to doxorubicin (B1662922). nih.gov

Table 1: Anticancer Activity of Selected Nicotinic Acid Derivatives

| Compound | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| Compound 5c | VEGFR-2 Inhibition | IC50 = 0.068 μM; Higher cytotoxic potential than doxorubicin against HCT-15 and PC-3 cell lines. | nih.gov |

| Compound 10 | VEGFR-2 Inhibition | IC50 values of 15.4 and 9.8 µM against HCT-116 and HepG2 cell lines, respectively. | researchgate.net |

Anti-inflammatory Activity Several series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govjst.go.jpsemanticscholar.org These compounds have shown the potential to inhibit inflammatory mediators, with some demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and ibuprofen. nih.govnih.gov Certain 2-substituted phenyl derivatives of nicotinic acid, particularly those with a 2-bromophenyl substituent, have displayed significant analgesic and anti-inflammatory effects. nih.govjst.go.jp These compounds have been shown to reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govjst.go.jp

Table 2: Anti-inflammatory Effects of Nicotinic Acid Derivatives

| Compound Series | Key Structural Feature | Biological Effect | Reference |

|---|---|---|---|

| 2-substituted phenyl derivatives (4a, c, d) | 2-bromophenyl substituent | Significant analgesic and anti-inflammatory activity; reduction in serum TNF-α and IL-6 levels. | nih.govjst.go.jp |

| Compounds 4h and 5b | Nicotinic acid scaffold | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen. | nih.gov |

Antifungal Activity Nicotinamide (B372718) derivatives, which are structurally related to nicotinic acid, have been investigated for their antifungal properties. nih.gov Some of these compounds have shown activity against various plant pathogenic fungi. nih.govacs.org For example, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated weak to moderate antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Other research has focused on nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors, with the meta-position of an aniline (B41778) substituent being identified as a key contributor to antifungal activity. acs.org Furthermore, certain nicotinamide derivatives have shown potent activity against Candida albicans, including fluconazole-resistant strains, by disrupting the cell wall. mdpi.com

Antibacterial Activity The nicotinic acid scaffold has been incorporated into molecules with antibacterial properties, including activity against Mycobacterium tuberculosis. drugs.comresearchgate.net Nicotinic acid derivatives are considered highly specific antibacterial agents, primarily active against Mycobacterium by inhibiting peptide synthesis. drugs.com Additionally, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antiviral Activity Research has also explored the antiviral potential of nicotinic acid and its derivatives. researchgate.net Nicotinic acid itself has been shown to have antiviral activity against the H1N1 influenza virus in vitro. nih.gov Furthermore, derivatives of glycyrrhizic acid acylated with nicotinic acid have demonstrated inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com These findings suggest that the nicotinic acid moiety can contribute to the development of broad-spectrum antiviral agents. mdpi.com

Anticonvulsant Activity Derivatives of nicotinic acid have been synthesized and evaluated for their potential as anticonvulsant agents. nih.govbenthamdirect.comingentaconnect.com Studies have investigated the anticonvulsant effects of compounds like nicotinic acid benzylamide (Nic-BZA) in preclinical models. nih.gov Research has shown that modifications to the basic structure of nicotinic acid amides can lead to compounds with significant anticonvulsant activity and potentially favorable safety profiles. nih.govingentaconnect.com

Impact on Drug-Like Properties and Metabolic Clearance via Cytochrome P-450 (CYP) Oxidation

The nicotinic acid scaffold can influence the physicochemical properties of a molecule, which in turn affects its drug-like characteristics. The metabolic fate of nicotinic acid derivatives is often linked to the cytochrome P450 (CYP) enzyme system. Nicotine (B1678760), a well-known compound containing a similar pyridine (B92270) ring, is primarily metabolized through CYP-mediated oxidation. nih.gov Nicotinic acid has been shown to inhibit several CYP enzymes, including CYP2E1, CYP2D6, and CYP3A4. wikipedia.org

Table 3: Cytochrome P450 Enzymes in the Metabolism of Nicotine

| Enzyme | Role in Nicotine Metabolism | Kinetic Parameters (for P450 2A6) | Reference |

|---|---|---|---|

| CYP2A6 | Major enzyme for nicotine 5'-oxidation to cotinine. | Km: 144 +/- 15 μM; Vmax: 1.30 +/- 0.05 pmol/min/pmol | nih.gov |

| CYP2A13 | Efficient catalyst of nicotine 5'-oxidation. | Lower Km and higher Vmax than CYP2A6. | nih.gov |

| CYP2E1, CYP2D6, CYP3A4 | Inhibited by nicotinic acid. | Not applicable. | wikipedia.org |

Emerging Research Areas and Industrial Applications

Application in Carbon Dioxide Capture Technologies

The functionalization of ionic liquids with specific chemical moieties to enhance their affinity for carbon dioxide is a significant area of research in carbon capture technologies. Nicotinic acid and its derivatives, due to the presence of the nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group, offer potential for such functionalization.

Functionalization of Ionic Liquids with Nicotinic Acid Derivatives for Enhanced CO2 Solubility

Ionic liquids (ILs) are salts with low melting points that are considered promising solvents for CO2 capture due to their low vapor pressure and high thermal stability. The solubility of CO2 in ILs can be significantly increased by incorporating functional groups that can chemically or physically interact with CO2. While direct studies on 5-Tert-butylnicotinic acid are not available, research on similar nitrogen-containing heterocyclic compounds and carboxylic acids suggests that it could serve as a functionalizing agent. The nitrogen atom on the pyridine ring can act as a Lewis base to interact with the acidic CO2 molecule. Furthermore, the carboxylic acid group could potentially be converted into an ester or amide to tune the properties of the ionic liquid.

Strategies for Viscosity Optimization in CO2 Absorption Systems

A significant challenge in the application of ionic liquids for CO2 capture is their often high viscosity, which can hinder mass transfer and increase operational costs. The molecular structure of the ionic liquid's cation and anion significantly influences its viscosity. Incorporating a bulky and somewhat spherical group like the tert-butyl group could potentially disrupt the packing of the ionic liquid ions and lead to a decrease in viscosity compared to less substituted or linear analogues. However, the potential for hydrogen bonding through the carboxylic acid group could counteract this effect. Therefore, strategies such as esterification of the carboxylic acid group or pairing it with a suitable bulky and asymmetric counter-ion would be necessary to optimize the viscosity of a hypothetical this compound-functionalized ionic liquid for efficient CO2 absorption.

Role as Fine Chemical Intermediates in Pharmaceutical and Specialty Chemical Manufacturing

Nicotinic acid (niacin) and its derivatives are vital building blocks in the synthesis of a wide range of pharmaceuticals and specialty chemicals. While specific examples of the industrial use of this compound as a fine chemical intermediate are not readily found in public literature, its chemical structure suggests its potential as a precursor for various complex molecules. The tert-butyl group can offer unique steric and electronic properties to the final product, potentially influencing its biological activity or material properties. A related compound, 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid, has been identified as a precursor for the synthesis of hindered phenol-based antioxidants, which have applications in the pharmaceutical and polymer industries nih.gov. This suggests that other tert-butyl substituted nicotinic acids could also serve as valuable intermediates.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of 5-Tert-butylnicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position and a tert-butyl group at the 5-position. Its chemical structure makes it a subject of interest in organic synthesis and medicinal chemistry. The current understanding of this compound is primarily as a synthetic intermediate, where its structural features can be exploited to build more complex molecules.

The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of other acid derivatives. The tert-butyl group, being bulky and electron-donating, influences the molecule's steric and electronic properties. This can affect its reactivity, solubility, and how it interacts with biological targets. While general principles of nicotinic acid chemistry apply, specific experimental data on this compound remains limited in publicly accessible scientific literature.

Below is a table summarizing the available physicochemical property data for this compound, largely based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| XLogP3 | 2.1 | Predicted by PubChem |

| Monoisotopic Mass | 179.094629075 Da | Predicted by PubChem |

This table is interactive. You can sort and filter the data.

Identification of Unexplored Research Avenues and Challenges

The limited availability of detailed research on this compound presents several unexplored avenues and inherent challenges for the scientific community.

Unexplored Research Avenues:

Pharmacological Profiling: A comprehensive investigation into the biological activities of this compound is a significant unexplored area. Its structural similarity to nicotinic acid suggests potential for interaction with nicotinic acid receptors and influence on lipid metabolism, but this has not been thoroughly investigated.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the carboxylic acid group make this compound a potential ligand for the formation of coordination complexes with various metals. The synthesis and characterization of such complexes could lead to new catalysts or materials with interesting magnetic or optical properties.

Agrochemical Applications: Substituted pyridines are a well-established class of compounds in the agrochemical industry. Screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity could be a fruitful area of research.

Challenges:

Lack of Publicly Available Synthetic Routes: Detailed, peer-reviewed synthetic procedures for this compound are not readily available. The development of efficient and scalable synthetic methods is a primary challenge that needs to be addressed to facilitate further research.

Limited Spectroscopic and Physicochemical Data: The absence of a comprehensive, experimentally verified dataset for its spectroscopic (NMR, IR, Mass Spectrometry) and physicochemical (melting point, solubility, pKa) properties hinders its characterization and the ability to predict its behavior in different chemical and biological systems.

Commercial Availability and Cost: As a potentially niche chemical, its availability from commercial suppliers may be limited, and the cost could be a barrier for extensive research endeavors.

Potential Impact on Future Pharmaceutical Development and Chemical Technologies

Despite the current gaps in knowledge, the unique structural features of this compound suggest a potential for significant impact in several areas of pharmaceutical development and chemical technology.

In pharmaceutical development , the incorporation of the this compound scaffold into drug candidates could offer several advantages. The tert-butyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to improved pharmacokinetic profiles. Furthermore, its lipophilicity can be fine-tuned to optimize cell membrane permeability and target engagement. If derivatives of this compound are found to have potent and selective biological activity, they could serve as lead compounds for the development of new therapeutics for a range of diseases.

In the broader context of chemical technologies , this compound can be a valuable building block for the synthesis of functional materials. Its rigid pyridine core and reactive carboxylic acid group make it suitable for incorporation into polymers, potentially imparting desirable thermal or mechanical properties. As a ligand in catalysis, its unique steric and electronic properties could lead to the development of novel catalysts with high selectivity and efficiency for specific chemical transformations.

The future utility of this compound is contingent on dedicated research efforts to overcome the current challenges. A thorough characterization of its properties and the development of efficient synthetic methodologies will be crucial to unlocking its full potential in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Tert-butylnicotinic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : Key synthetic routes involve tert-butyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution on nicotinic acid derivatives. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail .

- Provide NMR (¹H/¹³C) and HPLC data for purity verification (>95% by area normalization) .

- Include control experiments (e.g., absence of catalyst) to validate reaction specificity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- FT-IR : Look for C=O stretch (~1700 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .

- NMR : Tert-butyl protons appear as a singlet at ~1.4 ppm (¹H); the carboxylic acid proton is typically absent in DMSO-d₆ due to exchange .

- MS : Molecular ion peak [M+H]⁺ at m/z 208.1 (exact mass: 207.13 g/mol) .

Q. How should researchers design solubility and stability studies for this compound under physiological conditions?

- Methodological Answer :

- Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) for solubility assays .

- Monitor stability via HPLC at 37°C over 24–72 hours; report degradation products (e.g., tert-butyl cleavage) .

- Include triplicate measurements and statistical analysis (mean ± SD) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across protein targets (e.g., enzymes vs. receptors) .

- Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

- Cross-reference with experimental IC₅₀ values from enzyme inhibition assays to identify outliers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer :

- Optimize reaction parameters (e.g., tert-butyl bromide stoichiometry, reaction time) using Design of Experiments (DoE) .

- Implement in-process controls (e.g., TLC monitoring at 30-minute intervals) .

- Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) like purity and yield .

Q. How can conflicting data on the compound’s metabolic pathways be systematically analyzed?

- Methodological Answer :

- Conduct in vitro metabolism assays with liver microsomes (human/rat) and LC-MS/MS metabolite profiling .

- Compare results with in silico predictions (e.g., CYP450 isoform specificity via SwissADME) .

- Apply Bradford Hill criteria to assess causality in conflicting in vivo toxicity reports .

Data Contradiction and Validation

Q. What statistical approaches are recommended for reconciling discrepancies in reported melting points?

- Methodological Answer :

- Perform DSC (Differential Scanning Calorimetry) with standardized heating rates (e.g., 10°C/min) .

- Apply Grubbs’ test to identify outliers across datasets .

- Report melting ranges (e.g., 150–152°C) rather than single values to account for polymorphic forms .

Methodological Tables

| Characterization Parameter | Recommended Technique | Key Data Points | Reference |

|---|---|---|---|

| Purity Assessment | HPLC | Retention time: 4.2 min; Area: >95% | |

| Structural Confirmation | ¹³C NMR | δ 175.2 (COOH), 34.5 (tert-butyl) | |

| Solubility in PBS | UV-Vis Spectrophotometry | 2.3 mg/mL (±0.2) at 25°C |

Key Literature Search Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.